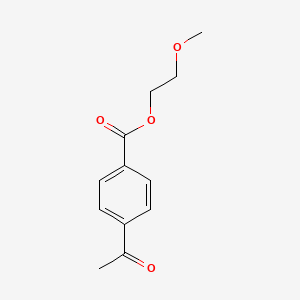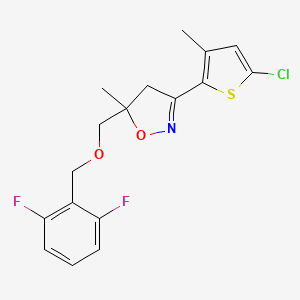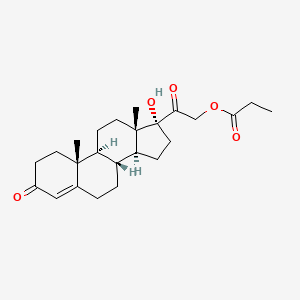
Cortexolone-21-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortexolone-21-propionate is synthesized through esterification of cortexolone. The process involves the reaction of cortexolone with propionic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Cortexolone-21-propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for ester substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters depending on the substituent used.
Scientific Research Applications
Cortexolone-21-propionate has a wide range of applications in scientific research:
Mechanism of Action
Cortexolone-21-propionate exerts its effects by antagonizing androgen receptors. It competes with dihydrotestosterone for binding to androgen receptors in sebaceous glands and hair follicles, thereby inhibiting androgen receptor signaling pathways . This leads to reduced sebum production and inflammation, making it effective in treating acne . Additionally, it has been shown to reduce the production of prostaglandin D2 and interleukin 6, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Cortexolone 17α-valerate: Another ester derivative of cortexolone with similar anti-androgenic properties.
Finasteride: A 5α-reductase inhibitor used in the treatment of androgenetic alopecia.
Cyproterone acetate: An anti-androgen used in the treatment of severe acne and hirsutism.
Uniqueness: Cortexolone-21-propionate is unique due to its selective topical activity and minimal systemic effects. Unlike other anti-androgens, it does not interfere with the hormonal environment when applied topically, making it a safer option for long-term use .
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1 |
InChI Key |
WREGFCMXQZDLER-PDUMRIMRSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



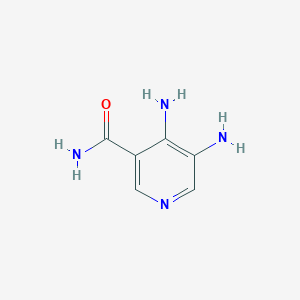
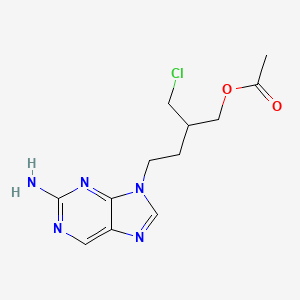
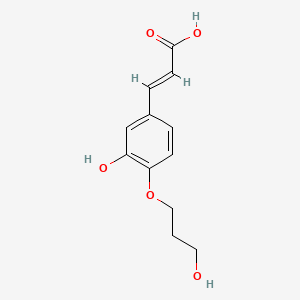
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


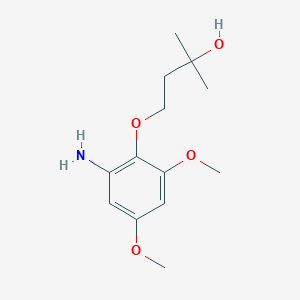
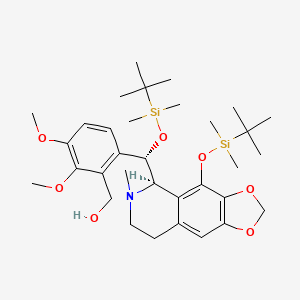
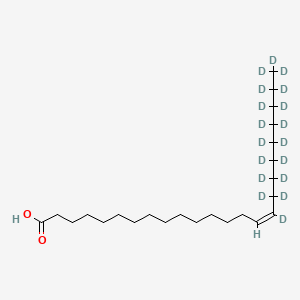
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
